molecular formula C13H14ClNO2 B1311267 4-Piperidinecarbonyl chloride, 1-benzoyl- CAS No. 115755-50-5

4-Piperidinecarbonyl chloride, 1-benzoyl-

Cat. No. B1311267
M. Wt: 251.71 g/mol
InChI Key: LNHUJSZJKJAODQ-UHFFFAOYSA-N
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Description

“4-Piperidinecarbonyl chloride, 1-benzoyl-” is a chemical compound with the molecular formula C13H14ClNO2 . It belongs to the category of carbonyl chlorides . Its molecular weight is 251.712 .


Synthesis Analysis

The synthesis of similar compounds, such as 1-benzoyl-piperidine, involves the reaction of benzoyl chloride with piperidine . The reaction is facilitated by a base, which abstracts a proton from the nitrogen atom of piperidine, making it more nucleophilic. The nitrogen atom then attacks the carbonyl carbon of benzoyl chloride, leading to the formation of 1-benzoyl-piperidine .


Molecular Structure Analysis

The molecular structure of “4-Piperidinecarbonyl chloride, 1-benzoyl-” consists of a piperidine ring attached to a benzoyl group and a carbonyl chloride group . The benzoyl group is attached to the 1-position of the piperidine ring, and the carbonyl chloride group is attached to the 4-position .

Scientific Research Applications

Synthesis of 1-Alkyl(Aralkyl)-4-acyl-2-piperazinones

  • Application: This compound is used in the synthesis of 1-alkyl(aralkyl)-4-acyl-2-piperazinones, which are formed during selective acylation of N-monosubstituted ethylenediamines with benzoyl and cyclohexylcarbonyl chlorides. The process includes treatment with chloroacetyl chloride in the presence of potassium tert-butylate (Tsizin, Sergovskaya, & Chernyak, 1986).

Preparation of Trifluoromethoxypiperidine and Trifluoromethoxymethylpiperidine

  • Application: 4-Piperidinecarbonyl chloride, 1-benzoyl- is a starting material in the preparation of 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. These compounds are valuable in medicinal chemistry as building blocks (Logvinenko et al., 2021).

Synthesis and Anti-Acetylcholinesterase Activity

  • Application: In the field of medicinal chemistry, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including 4-piperidinecarbonyl chloride, 1-benzoyl-, were synthesized and evaluated for anti-acetylcholinesterase activity. Some derivatives showed potential as inhibitors, making them candidates for further development as antidementia agents (Sugimoto et al., 1990).

Synthesis of Acetylcholinesterase Inhibitors

  • Application: This compound is also involved in the synthesis of acetylcholinesterase inhibitors, particularly 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. These compounds are significant for their potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1992).

Synthesis of Novel Phenoxy Acetyl Carboxamides

  • Application: The compound has been used in synthesizing novel phenoxy acetyl carboxamides, which have shown antioxidant and antinociceptive activities. These activities suggest potential applications in therapeutic and pharmaceutical domains (Manjusha et al., 2022).

PET Ligand Synthesis for Central NK1 Receptors

  • Application: In the field of neuroimaging, this compound has been used in the synthesis of [11C]R116301, a promising PET ligand for investigating central neurokinin(1) (NK1) receptors. This application is significant in neuroscientific research, especially in studying brain functions and disorders (Van der Mey et al., 2005).

Future Directions

Piperidine derivatives, including “4-Piperidinecarbonyl chloride, 1-benzoyl-”, have significant potential in the field of drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthetic methods and exploring the biological activity of these compounds .

properties

IUPAC Name

1-benzoylpiperidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHUJSZJKJAODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443476
Record name 4-Piperidinecarbonyl chloride, 1-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinecarbonyl chloride, 1-benzoyl-

CAS RN

115755-50-5
Record name 4-Piperidinecarbonyl chloride, 1-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (2.0 ml, 3.3 g, 27 mmol) was added to 1-benzoyl-4-piperidinecarboxylic acid (0.31 g, 1.33 mmol) at 25° C. After stirring for 48 hours, the solution was warmed to 30° C. and concentrated under a stream of nitrogen. The 1-benzoyl-4-piperidinecarbonyl chloride, sufficiently pure for subsequent reactions, was obtained as a colorless oil which crystallized during storage at 0° C.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One

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